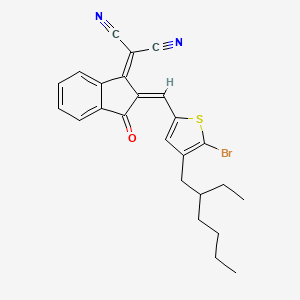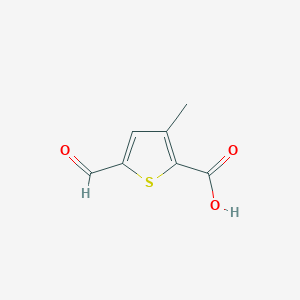
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine est un composé organique caractérisé par la présence d'un groupe benzyle substitué par un atome de chlore et d'une chaîne de propylamine substituée par un groupe trifluorométhylsulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine implique généralement la réaction du chlorure de 3-chlorobenzyle avec la 3-trifluorométhylsulfanylpropylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer la conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
La production industrielle de (3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le procédé peut être optimisé pour des rendements et une pureté plus élevés en ajustant les paramètres de réaction tels que la température, la pression et la durée de la réaction. De plus, des techniques de purification telles que la distillation ou la recristallisation peuvent être utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés ou alcooliques correspondants.
Substitution : L'atome de chlore sur le groupe benzyle peut être substitué par d'autres nucléophiles tels que des groupes hydroxyle, amino ou alkyle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que l'hydroxyde de sodium, l'ammoniac ou les halogénoalcanes peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines ou alcools.
Substitution : Dérivés benzyliques substitués par des groupes hydroxyle, amino ou alkyle.
Applications de la recherche scientifique
(3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la (3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Le groupe trifluorométhylsulfanyl peut améliorer la lipophilie et la stabilité métabolique du composé, augmentant potentiellement son efficacité dans les systèmes biologiques.
Applications De Recherche Scientifique
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de 3-chlorobenzyle : Un précurseur dans la synthèse de la (3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine.
Alcool 3-chlorobenzylique : Un composé apparenté avec un groupe hydroxyle au lieu d'un groupe amine.
Chlorure de benzyle : Un analogue plus simple sans les substitutions chlore et trifluorométhylsulfanyl.
Unicité
(3-Chloro-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine est unique en raison de la présence de groupes chlore et trifluorométhylsulfanyl, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions peuvent améliorer la réactivité, la stabilité et l'activité biologique potentielle du composé par rapport à ses analogues plus simples.
Propriétés
Formule moléculaire |
C11H13ClF3NS |
|---|---|
Poids moléculaire |
283.74 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2 |
Clé InChI |
PHFYWQUCPRMWKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNCCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)

![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)

![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)

![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)
